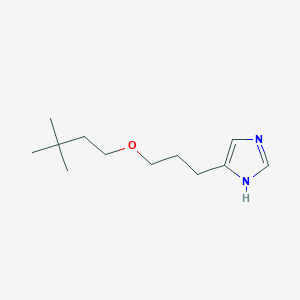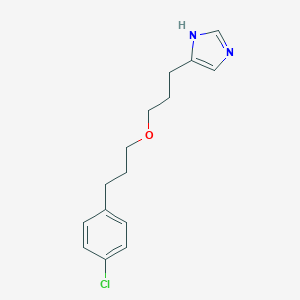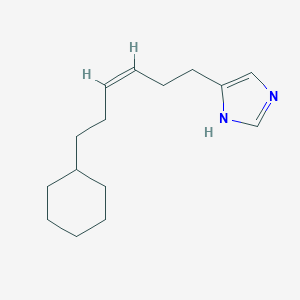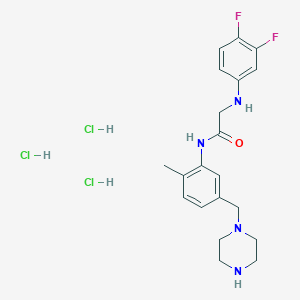
3-(1H-Imidazol-4-yl)propyl 3,3-dimethylbutyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FUB-407 is an H3 antagonist with gastroprotective activity.
Wissenschaftliche Forschungsanwendungen
Histamine H3-Receptor Agonists and Antagonists
- Novel Agonists and Antagonists: 3-(1H-Imidazol-4-yl)propyl 3,3-dimethylbutyl ether has been studied for its role as a novel histamine H3-receptor agonist and antagonist. Certain derivatives of this compound have shown partial agonist activity on rat brain synaptosomes and have behaved as competitive antagonists on the guinea pig ileum. Some derivatives also demonstrated high in vivo potency in mice (Sasse et al., 1999).
- Gastroprotective Activity: FUB 407, a derivative of this compound, was investigated for its gastroprotective activity against gastric mucosal lesions in rats. It was compared with another selective H3-receptor agonist for its efficacy (Morini et al., 2001).
Synthesis and Properties
- Synthesis for PET Imaging: The compound was used in the synthesis of fluoroproxyfan, a potential histamine H3 receptor ligand for clinical PET studies. The synthesis involved O-alkylation with 4-[18F]fluorobenzyl bromide (Iwata et al., 2000).
- Protic Hydroxylic Ionic Liquids: A related compound, 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, was synthesized for producing hydroxylic ionic liquids. These ionic liquids showed interesting properties such as low glass transition temperature and high conductivity (Shevchenko et al., 2017).
Medical and Pharmacological Studies
- Central Nervous System Activity: Derivatives of this compound have been explored for their potential in treating diseases of the central nervous system. These derivatives showed high potency and selectivity as H3 antagonists with notable brain penetration and in vivo activity (Krause et al., 1998).
Eigenschaften
Molekularformel |
C12H22N2O |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
4-(3-(3,3-dimethylbutoxy)propyl)-1H-imidazole |
InChI |
InChI=1S/C12H22N2O/c1-12(2,3)6-8-15-7-4-5-11-9-13-10-14-11/h9-10H,4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
XKVNWOVCWRDXSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCOCCCC1=CNC=N1 |
Kanonische SMILES |
CC(C)(C)CCOCCCC1=CN=CN1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(1H-imidazol-4-yl)propyl 3,3-dimethylbutyl ether 3-(1H-imidazol-4-yl)propyl-3,3-dimethylbutyl ether 3-IPr 3,3-diMeBu ether FUB 407 FUB407 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B529288.png)

![(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide](/img/structure/B529461.png)
![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)


![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)
![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)
